molecular formula C12H8N2O4 B3046636 3-(3-Nitrophenyl)pyridine-4-carboxylic acid CAS No. 1261933-52-1

3-(3-Nitrophenyl)pyridine-4-carboxylic acid

Cat. No. B3046636
CAS RN: 1261933-52-1
M. Wt: 244.2 g/mol
InChI Key: ROKCCFLHIRISJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)pyridine-4-carboxylic acid is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . Pyridinecarboxylic acids come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring attached to a carboxylic acid group and a nitrophenyl group. The pyridine ring is a nitrogen heterocycle used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other pyridinecarboxylic acids. For instance, the reaction of an anhydride and an amine can form an amide through nucleophilic acyl substitution .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(3-Nitrophenyl)pyridine-4-carboxylic acid, focusing on six unique applications:

Catalysis in Organic Synthesis

This compound can be used as a ligand in the formation of metal complexes that act as catalysts in various organic reactions. These catalysts can enhance the efficiency and selectivity of reactions such as cross-coupling, hydrogenation, and oxidation. The presence of the nitro group and the pyridine ring can influence the electronic properties of the metal center, thereby improving catalytic performance .

Pharmaceutical Development

This compound can serve as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the creation of derivatives that may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers can modify the nitro group or the carboxylic acid moiety to develop new drugs with improved efficacy and reduced side effects .

Material Science

In material science, this compound can be used to synthesize novel polymers and copolymers. These materials can have applications in creating advanced coatings, adhesives, and films with specific properties such as enhanced thermal stability, mechanical strength, or chemical resistance. The compound’s ability to form hydrogen bonds and participate in π-π interactions can be exploited to design materials with unique characteristics .

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can be studied for their structural, electronic, and magnetic properties. Such research can lead to the development of new materials for electronic devices, sensors, and magnetic storage media. The nitro group can also influence the coordination environment and the overall stability of the complexes .

properties

IUPAC Name

3-(3-nitrophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)10-4-5-13-7-11(10)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKCCFLHIRISJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591680
Record name 3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-52-1
Record name 3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Nitrophenyl)pyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(3-Nitrophenyl)pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.